molecular formula C11H9ClN2O B8618699 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine

7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine

Cat. No.: B8618699
M. Wt: 220.65 g/mol
InChI Key: QZQDVDBCUUHNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride to convert 1,5-naphthyridine-2(1H)-one into the corresponding 2-chloro derivative . This intermediate can then be further functionalized to introduce the methoxy and vinyl groups under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation reactions often use reagents like phosphorus oxychloride, while nucleophilic substitutions may involve amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chloro, methoxy, and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine

InChI

InChI=1S/C11H9ClN2O/c1-3-7-8(12)6-13-9-4-5-10(15-2)14-11(7)9/h3-6H,1H2,2H3

InChI Key

QZQDVDBCUUHNDX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)Cl)C=C

Origin of Product

United States

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